7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-13-6-5-9-26(12-13)19-23-17-16(18(28)24-20(29)25(17)2)27(19)10-11-31-21-22-14-7-3-4-8-15(14)30-21/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKHKCJTLDMZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 850914-19-1, is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C21H24N6O3S
- Molecular Weight : 440.52 g/mol
- IUPAC Name : 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical cellular processes. The presence of the purine core allows it to interact with nucleic acids and influence gene expression, while the benzo[d]oxazole moiety may enhance its binding affinity to specific biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2-M phase arrest in cancer cells similar to established chemotherapeutics like doxorubicin .
- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including Hep3B (liver cancer) and HeLa (cervical cancer) cells. The IC50 values for these activities were reported to be comparable to those of leading anticancer agents .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to a notable decrease in the fraction of cells in the G1 phase and an increase in the G2-M phase population, indicating its role in disrupting normal cell cycle progression .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results indicated that it exhibits significant radical scavenging activity, comparable to Trolox, a well-known antioxidant . This suggests that the compound may also play a role in mitigating oxidative stress-related cellular damage.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
*Calculated based on molecular formula C20H23N7O3S.
Key Observations:
Position 7 Modifications: The benzo[d]oxazole thioethyl group (target compound) offers a balance of aromaticity and moderate electron-withdrawing effects.
Position 8 Modifications: 3-Methylpiperidinyl (target compound) provides a rigid, lipophilic amine, while morpholino () offers a more polar, water-soluble substituent. Piperidine derivatives generally exhibit better blood-brain barrier penetration compared to morpholine . Methylsulfonyl () is strongly electron-withdrawing, which may enhance binding to charged residues in enzyme active sites but reduce bioavailability .
1,3,7-Trimethyl () abolishes CNS activity but retains analgesic effects, highlighting the role of substitution patterns in pharmacological selectivity .
Key Findings:
- Degradation Pathways : The target compound’s benzo[d]oxazole thioethyl group may undergo hydrolysis under acidic conditions, analogous to linagliptin impurities (). Stability studies suggest that electron-withdrawing groups (e.g., methylsulfonyl) enhance resistance to oxidative degradation .
Q & A
Basic: What are the recommended synthesis pathways and optimization strategies for this compound?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Alkylation of the purine core at the N-7 position using 2-(benzo[d]oxazol-2-ylthio)ethyl groups under basic conditions (e.g., K₂CO₃ in DMF).
- Substitution at the N-8 position with 3-methylpiperidine via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and elevated temperatures (80–100°C) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Optimization Strategies:
- Use microwave-assisted synthesis to reduce reaction times and improve yields for SNAr steps .
- Monitor intermediates with HPLC-MS to identify side products (e.g., over-alkylation) early .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl N-8 resonance at δ 3.2–3.5 ppm; benzooxazole protons at δ 7.3–8.1 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the purine core .
- X-ray Crystallography: For absolute configuration determination, particularly to verify stereochemistry at the piperidinyl group .
- High-Resolution Mass Spectrometry (HR-MS): To validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₆O₃S: 477.1564) .
Advanced: How can researchers design interaction studies to evaluate its binding to biological targets?
Methodological Answer:
- Target Selection: Prioritize receptors/pathways linked to purine derivatives (e.g., adenosine receptors, kinases) based on structural analogs .
- Assay Design:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinase domains) to measure real-time binding kinetics (KD, kon/koff) .
- Fluorescence Polarization: Use labeled ATP analogs to study competitive inhibition in kinase assays .
- Controls: Include reference inhibitors (e.g., staurosporine for kinases) and validate with dose-response curves (IC₅₀ determination) .
Advanced: What mechanistic approaches are used to study its enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics:
- Michaelis-Menten Analysis: Vary substrate concentrations to determine inhibition modality (competitive/non-competitive) .
- Time-Dependent Inactivation: Pre-incubate compound with enzyme to assess irreversible binding (e.g., for covalent inhibitors) .
- Computational Modeling:
- Molecular Docking (AutoDock Vina): Simulate binding poses in enzyme active sites (e.g., viral polymerases) using the compound’s 3D structure .
- MD Simulations (GROMACS): Evaluate stability of enzyme-inhibitor complexes over 100-ns trajectories .
Advanced: How can conflicting biological activity data across studies be resolved?
Methodological Answer:
- Comparative Assays: Replicate studies using standardized protocols (e.g., identical cell lines, ATP concentrations) to isolate variables .
- Structural Analysis:
- Compare cLogP and solubility profiles to assess bioavailability discrepancies .
- Use SAR Tables to correlate substituent changes (e.g., piperidinyl vs. pyrrolidinyl groups) with activity shifts .
Example Data Contradiction Resolution:
| Study | Substituent at N-8 | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| A | 3-methylpiperidinyl | 0.12 | HeLa |
| B | 3-methylpiperidinyl | 1.4 | HEK293 |
| Resolution: Normalize data using a common cell line (e.g., HeLa) and confirm compound stability in HEK293 media . |
Advanced: What computational tools are recommended for predicting its reactivity and optimizing derivatives?
Methodological Answer:
- Reaction Path Search:
- Quantum Chemical Calculations (Gaussian): Calculate transition states for key reactions (e.g., SNAr) to optimize conditions .
- Derivative Optimization:
- QSAR Models (MOE): Train models on purine analogs to predict bioactivity of new substituents .
- ADMET Prediction (SwissADME): Screen derivatives for pharmacokinetic liabilities (e.g., CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
